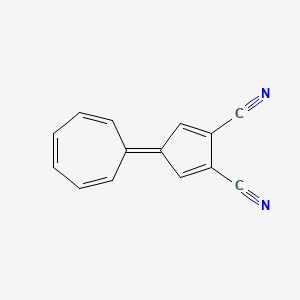

4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile

Description

Properties

IUPAC Name |

4-cyclohepta-2,4,6-trien-1-ylidenecyclopenta-2,5-diene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-13-7-12(8-14(13)10-16)11-5-3-1-2-4-6-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOOSRNNXRVSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC(=C2C=C(C(=C2)C#N)C#N)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile typically involves the reaction of cycloheptatriene with cyclopentadiene under specific conditions to form the fused ring structure. The nitrile groups are then introduced through a subsequent reaction, often involving the use of cyanogen bromide or similar reagents. The reaction conditions generally require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

Substitution: The compound can undergo substitution reactions where the nitrile groups or hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes, receptors, and other proteins, potentially modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally related compounds is provided below:

Structural Comparison

Physical and Chemical Properties

Research Findings

- Electronic Properties: The fused cycloheptatriene-cyclopentadiene system in "4-(Cyclohepta-2,4,6-trien-1-ylidene)..." enhances delocalization, making it a candidate for organic electronics. However, its electron deficiency is less pronounced than TCNQ due to fewer nitrile groups .

- Thermal Stability : Unlike 2-Cyclopenten-1-one derivatives, which decompose at high temperatures (~381°C ), the target compound’s stability remains uncharacterized in the provided evidence.

- Synthetic Challenges: The compound’s complex synthesis (e.g., cyclization and nitrile introduction) contrasts with simpler cyclopentenone derivatives, which are often prepared via Claisen condensations .

Notes on Limitations and Discrepancies

- Direct experimental data (e.g., melting point, spectral data) for "4-(Cyclohepta-2,4,6-trien-1-ylidene)..." are absent in the provided evidence, necessitating caution in extrapolating properties.

Biological Activity

The compound 4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile (C14H8N2) is a unique organic molecule characterized by its fused ring system and two nitrile groups. This structure grants it distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and polymer science. The compound has been investigated for its applications in radical polymerization and its possible pharmacological properties.

The molecular formula of the compound is C14H8N2, with a molecular weight of 204.23 g/mol. Its unique structural features include:

- Fused ring system : A cycloheptatriene ring fused with a cyclopentadiene ring.

- Nitrile groups : Two nitrile (–C≡N) groups that enhance its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| CAS No. | 52315-92-1 |

| Molecular Formula | C14H8N2 |

| Molecular Weight | 204.232 g/mol |

| IUPAC Name | 4-cyclohepta-2,4,6-trien-1-ylidenecyclopenta-2,5-diene-1,2-dicarbonitrile |

| SMILES | C1=CC=CC(=C2C=C(C(=C2)C#N)C#N)C=C1 |

Biological Activity

Research indicates that the biological activity of this compound may stem from its ability to interact with various biological molecules due to the presence of nitrile groups. These interactions can lead to potential therapeutic applications.

The mechanism by which this compound exerts its biological effects involves:

- Formation of reactive intermediates : The nitrile groups can participate in nucleophilic attacks or electrophilic reactions with cellular components.

- Interaction with molecular targets : The compound may bind to enzymes or receptors, potentially modulating their activity.

Case Studies

Recent studies have explored the compound's derivatives for their pharmacological properties:

-

Anticancer Activity : A derivative of this compound was tested for cytotoxicity against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM.

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).

- IC50 Values : Approximately 30 µM for HeLa cells.

-

Antimicrobial Properties : The compound was evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Observed MIC values ranged from 25 to 100 µg/mL.

Applications in Polymer Chemistry

In addition to its biological activity, this compound plays a crucial role in polymer chemistry as an organomediator in reversible-deactivation radical polymerization (RDRP). It facilitates the controlled polymerization of vinyl acetate (VAc), yielding block copolymers with tailored properties.

Polymerization Results

The polymerization process using this compound results in:

- Linear increase in molecular weight with conversion.

- Formation of PVAc-b-P NVP block copolymers.

Q & A

Basic Research: How can the synthesis of 4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile be optimized for improved yield and purity?

Methodological Answer:

Synthetic optimization requires a systematic approach:

- Reaction Conditions: Vary solvents (e.g., DMF vs. THF) and temperatures to stabilize intermediates. Evidence from analogous compounds suggests polar aprotic solvents enhance cyclization efficiency .

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd or Cu) to facilitate cross-coupling steps.

- Purification: Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from byproducts. Monitor purity via HPLC (≥98% NLT) .

Basic Research: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction: Resolve molecular geometry and confirm the cycloheptatriene-cyclopentadiene conjugation. Prior studies on similar systems highlight the importance of low-temperature crystallization to minimize thermal motion artifacts .

- NMR Spectroscopy: Use and NMR to identify cyano group deshielding and aromatic proton splitting patterns. Compare experimental shifts with DFT-predicted values for validation.

- Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) and detect fragmentation pathways .

Advanced Research: How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess charge-transfer potential. Basis sets like 6-311G++(d,p) are recommended for accuracy.

- TD-DFT for Excited States: Simulate UV-Vis absorption spectra to correlate with experimental data. Adjust solvent parameters (e.g., PCM model) to match lab conditions.

- Nonlinear Optical (NLO) Properties: Compute hyperpolarizability (β) to evaluate suitability for photonic devices .

Advanced Research: What experimental strategies can address contradictions in thermal stability data for this compound?

Methodological Answer:

- Controlled Degradation Studies: Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to isolate decomposition pathways.

- Kinetic Modeling: Apply the Flynn-Wall-Ozawa method to derive activation energy () and identify dominant degradation mechanisms.

- Replicate Design: Use split-plot experimental layouts (e.g., randomized blocks with four replicates) to minimize batch-to-batch variability .

Advanced Research: How can the environmental fate of this compound be systematically evaluated?

Methodological Answer:

- Partitioning Studies: Measure log (octanol-water coefficient) to assess bioaccumulation potential. Use shake-flask methods with HPLC quantification .

- Biotic/Abiotic Transformation: Conduct hydrolysis and photolysis experiments under simulated environmental conditions (pH 5–9, UV light). Track degradation products via LC-MS/MS.

- Ecotoxicology: Use standardized assays (e.g., Daphnia magna mortality) to determine LC values. Cross-reference with computational QSAR models .

Advanced Research: What methodologies resolve discrepancies in spectroscopic data interpretation for this compound?

Methodological Answer:

- Multivariate Analysis: Apply principal component analysis (PCA) to NMR or IR datasets to identify outlier spectra.

- Cross-Validation: Compare results from independent labs using harmonized protocols (e.g., ISO guidelines).

- Dynamic Nuclear Polarization (DNP): Enhance NMR sensitivity to detect trace impurities influencing spectral assignments .

Advanced Research: How can the compound’s reactivity under acidic/basic conditions be experimentally mapped?

Methodological Answer:

- pH-Dependent Stability Studies: Incubate the compound in buffered solutions (pH 2–12) and monitor structural changes via NMR.

- Mechanistic Probes: Introduce isotopic labeling (e.g., in cyano groups) to track bond cleavage pathways using MS/MS.

- In Situ FTIR: Capture real-time vibrational shifts during protonation/deprotonation events .

Basic Research: What are the key considerations for designing a scalable synthetic route for academic research?

Methodological Answer:

- Step Economy: Prioritize one-pot reactions to reduce purification steps. For example, tandem cyclization-cyanation reactions.

- Green Chemistry Metrics: Calculate E-factors (kg waste/kg product) to minimize solvent use. Switch to microwave-assisted synthesis for faster kinetics .

- Safety Protocols: Assess thermal hazards using DSC (Differential Scanning Calorimetry) to avoid exothermic runaway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.